molecular formula C18H19ClN2O4 B14146190 2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate CAS No. 774556-24-0

2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate

Cat. No.: B14146190
CAS No.: 774556-24-0
M. Wt: 362.8 g/mol
InChI Key: ZXRMFDZHQKFBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a dimethylamino benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-(dimethylamino)benzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

774556-24-0

Molecular Formula

C18H19ClN2O4

Molecular Weight

362.8 g/mol

IUPAC Name

[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 4-(dimethylamino)benzoate

InChI

InChI=1S/C18H19ClN2O4/c1-21(2)14-7-4-12(5-8-14)18(23)25-11-17(22)20-15-10-13(19)6-9-16(15)24-3/h4-10H,11H2,1-3H3,(H,20,22)

InChI Key

ZXRMFDZHQKFBBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.